2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a fluoro and an iodo substituent on a phenyl ring, which is attached to a propyl chain linked to an isoindole-1,3-dione core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-iodoacetophenone with 2-fluoropropylamine in the presence of a base to form the intermediate 2-[2-Fluoro-2-(4-iodophenyl)propyl]amine. This intermediate is then cyclized with phthalic anhydride under acidic conditions to yield the final product .
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The iodo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to the allosteric binding site of the dopamine receptor D2, modulating its activity and potentially altering neurotransmitter signaling pathways. This interaction can lead to changes in neuronal activity and has implications for the treatment of neurological disorders .
Comparison with Similar Compounds
Similar compounds to 2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione include other isoindoline derivatives with different substituents on the phenyl ring. For example:
N-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[2,3-dihydroxy-propyl]cyclopropanesulfonamide: This compound has similar structural features but includes additional functional groups that may enhance its biological activity.
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in the substituents attached to the phenyl ring, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of fluoro and iodo substituents, which confer distinct electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
2-[2-fluoro-2-(4-iodophenyl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FINO2/c1-17(18,11-6-8-12(19)9-7-11)10-20-15(21)13-4-2-3-5-14(13)16(20)22/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNNWLTUJDJITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)(C3=CC=C(C=C3)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722775 |
Source
|
Record name | 2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865101-48-0 |
Source
|
Record name | 2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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